molecular formula C21H17N5O2 B15041543 5-amino-3-{(Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile

Cat. No.: B15041543
M. Wt: 371.4 g/mol
InChI Key: KDVDSKCHXYKOLV-CXUHLZMHSA-N
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Description

5-Amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds through reactions such as nitration, reduction, and cyclization. The final step often involves the condensation of the intermediate with appropriate reagents under controlled conditions to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-(3-methoxy-4-phenylmethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C21H17N5O2/c1-27-19-10-15(7-8-18(19)28-13-14-5-3-2-4-6-14)9-16(11-22)20-17(12-23)21(24)26-25-20/h2-10H,13H2,1H3,(H3,24,25,26)/b16-9+

InChI Key

KDVDSKCHXYKOLV-CXUHLZMHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)OCC3=CC=CC=C3

Origin of Product

United States

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